N-(4-methylbenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide
Description
N-(4-methylbenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane core substituted with two distinct functional groups:
- 4-methylbenzenesulfonyl group: A sulfonamide moiety with a para-methyl substituent, contributing strong electron-withdrawing effects and enhancing chemical stability.
- 2-oxo-2H-1,3-benzoxathiol-5-yl group: A bicyclic heteroaromatic system containing sulfur and oxygen, which may confer chelating properties and influence biological activity.
Properties
IUPAC Name |
N-(4-methylphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S2/c1-14-7-10-17(11-8-14)29(25,26)22(20(23)15-5-3-2-4-6-15)16-9-12-18-19(13-16)28-21(24)27-18/h7-13,15H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDXCTLALOHDEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the benzoxathiol ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonamide group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the coupling of the benzoxathiol and sulfonamide intermediates with cyclohexanecarboxamide under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(4-methylbenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Mechanism of Action
The mechanism of action of N-(4-methylbenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the benzoxathiol ring may participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with analogous derivatives:
Key Observations:
- Sulfonamide vs. Thiourea: The target compound’s sulfonamide group enhances stability and acidity compared to thiourea derivatives (H2L1–H2L9), which prioritize metal coordination via S-donor atoms .
- Benzoxathiol vs.
- Aromatic Substituents : The naphthalene group in promotes π-stacking interactions, while the target’s benzoxathiol may favor hydrogen bonding or electrostatic interactions.
Crystallographic and Conformational Features
- Cyclohexane Puckering: The cyclohexane ring in carboxamides typically adopts a chair conformation.
- Hydrogen Bonding : The target compound’s benzoxathiol oxygen may form intramolecular N–H⋯O bonds (similar to the S(5) motif in ), while sulfonyl oxygen could participate in intermolecular interactions.
- Crystal Packing : The thiourea derivatives in exhibit R₂²(8) dimerization via N–H⋯S bonds. The target’s sulfonyl group may instead drive sulfonamide-based dimerization or π-stacking via the benzoxathiol ring.
Biological Activity
N-(4-methylbenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Benzoxathiol Ring : This step often involves cyclization reactions using appropriate precursors.
- Sulfonylation : The introduction of the 4-methylbenzenesulfonyl group is achieved through sulfonyl chloride reactions.
- Amide Bond Formation : The final step involves coupling the benzoxathiol derivative with cyclohexanecarboxylic acid derivatives to form the amide bond.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling cascades.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated:
- Cell Viability Reduction : The compound showed a dose-dependent reduction in cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells).
- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 | 15 | 35 |
| HeLa | 20 | 40 |
| A549 | 25 | 30 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Results indicate:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at low concentrations.
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Case Study 1: Anticancer Efficacy in Animal Models
A recent study investigated the efficacy of this compound in vivo using a xenograft model of breast cancer. The results showed:
- Tumor Growth Inhibition : Treated mice exhibited a significant reduction in tumor size compared to controls.
- Survival Rates : Increased survival rates were observed in treated groups.
Case Study 2: Synergistic Effects with Other Antimicrobials
Another study explored the synergistic effects of this compound when combined with traditional antibiotics against resistant bacterial strains. Findings included:
- Enhanced Efficacy : Combinations showed lower MICs than individual agents.
- Mechanism Exploration : Further investigations suggested that the compound enhances membrane permeability of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
